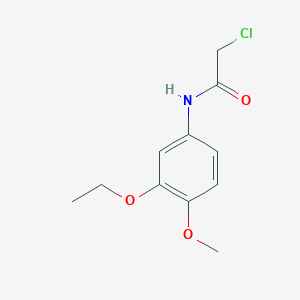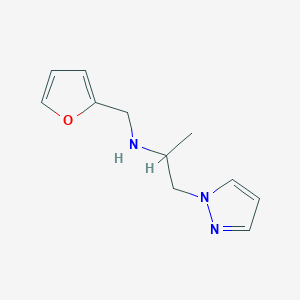![molecular formula C13H16N2O2 B7557968 N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B7557968.png)
N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide, also known as MPAA, is a synthetic compound with potential applications in scientific research. MPAA is a derivative of N-phenylpropenoyl-L-amino acid and has been studied for its potential use as a modulator of protein-protein interactions. The compound has been synthesized using various methods and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide involves the disruption of protein-protein interactions. The compound binds to the interface of the interacting proteins, preventing their interaction and subsequent downstream signaling. N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide has been shown to have a higher affinity for the interface of the interacting proteins than the individual proteins themselves, making it a potent inhibitor of protein-protein interactions.
Biochemical and Physiological Effects:
N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway. N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. In addition, N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide has been shown to inhibit angiogenesis, the formation of new blood vessels, which is important in the growth and metastasis of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide has several advantages for use in lab experiments. The compound is stable and can be synthesized in large quantities. N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide is also relatively easy to purify and has a high affinity for the target proteins. However, N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for the study of N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide. One potential direction is the development of N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide derivatives with improved potency and selectivity for specific protein-protein interactions. Another direction is the investigation of the potential use of N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Further studies are also needed to determine the optimal dosage and administration of N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide and to investigate its potential side effects.
In conclusion, N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide is a synthetic compound with potential applications in scientific research. The compound has been synthesized using various methods and has shown promising results in various scientific studies. N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide has been shown to inhibit protein-protein interactions and has various biochemical and physiological effects. While there are some limitations to its use, there are also several future directions for the study of N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide.
Métodos De Síntesis
The synthesis of N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide can be achieved using various methods, including the reaction of N-phenylpropenoyl-L-phenylalanine with methylamine and propionic anhydride. Another method involves the reaction of N-phenylpropenoyl-L-phenylalanine with N-methylpropionamide in the presence of a catalyst. The yield and purity of the compound can be improved by using different solvents and purification methods.
Aplicaciones Científicas De Investigación
N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide has been studied for its potential use in scientific research, particularly in the field of protein-protein interactions. The compound has been shown to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator MDM2. This interaction is important in the regulation of cell proliferation and apoptosis and is disrupted in many types of cancer. N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide has also been shown to inhibit the interaction between the transcription factor HIF-1α and the coactivator p300, which is involved in the regulation of cellular response to hypoxia.
Propiedades
IUPAC Name |
N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-12(16)14-10-7-6-8-11(9(10)3)15-13(17)5-2/h4,6-8H,1,5H2,2-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYBGOIWXHXHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC=C1)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-chloro-3-[4-(furan-2-yl)butan-2-ylamino]benzoate](/img/structure/B7557891.png)
![4-[(2-chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B7557897.png)
![[3-(Thiophen-3-ylmethylamino)phenyl]methanol](/img/structure/B7557899.png)
![2-chloro-N-[1-(2-methoxyethyl)pyrazol-4-yl]acetamide](/img/structure/B7557914.png)

![4-[3-[3-(Hydroxymethyl)anilino]butyl]phenol](/img/structure/B7557924.png)
![[2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol](/img/structure/B7557931.png)
![methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557941.png)
![[3-[(2-Methylpyrazol-3-yl)methylamino]phenyl]urea](/img/structure/B7557943.png)
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-1-yl]ethanone](/img/structure/B7557944.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-nitroaniline](/img/structure/B7557964.png)
![2-(cyclohexen-1-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]ethanamine](/img/structure/B7557985.png)

